GSK-J1 lithium salt is a selective and potent inhibitor of histone demethylases, particularly targeting the Jumonji C domain-containing proteins, which are involved in the demethylation of histone proteins. This compound has gained attention for its potential applications in epigenetic research and therapeutic interventions in various diseases, including cancer and inflammatory conditions. The chemical name for GSK-J1 lithium salt is lithium(1+) 3-{[2-(pyridin-2-yl)-6-(2, 3, 4, 5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate, with a molecular formula of C22H22LiN5O2 and a molecular weight of 395.38 g/mol .
GSK-J1 lithium salt was developed as part of a series of compounds aimed at inhibiting histone demethylases, specifically targeting the KDM6 subfamily responsible for removing methyl groups from lysine residues on histones. It is classified as an epigenetic modifier due to its role in altering gene expression by modifying chromatin structure . The compound has been synthesized from precursor compounds using various chemical methodologies, which will be discussed in detail in the synthesis analysis section.
The synthesis of GSK-J1 lithium salt involves several steps, typically starting from commercially available starting materials. A common synthetic route includes the following:
The molecular structure of GSK-J1 lithium salt features a complex arrangement that includes a pyridine ring, a tetrahydrobenzazepine moiety, and a propanoate group. The structural representation can be summarized as follows:
The compound exhibits significant steric interactions due to its bulky groups, which are critical for its binding affinity to target enzymes .
GSK-J1 lithium salt primarily functions by inhibiting histone demethylases through competitive inhibition. The mechanism involves binding to the active site of these enzymes, thereby preventing substrate access. Key reactions include:
These interactions are crucial for understanding how GSK-J1 can modulate epigenetic states within cells.
The mechanism of action for GSK-J1 involves several key processes:
Data supporting these mechanisms include structural analyses obtained through X-ray crystallography that elucidate the binding interactions between GSK-J1 and its target enzymes .
GSK-J1 lithium salt exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and formulation into experimental assays.
GSK-J1 lithium salt has several applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: